molecular formula C16H23NO6 B3375976 N-Boc-3,4-dimethoxy-DL-phenylalanine CAS No. 1162696-83-4

N-Boc-3,4-dimethoxy-DL-phenylalanine

Cat. No.: B3375976
CAS No.: 1162696-83-4
M. Wt: 325.36 g/mol
InChI Key: ADWMFTMMXMHMHB-UHFFFAOYSA-N
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Description

The compound N-Boc-3,4-dimethoxy-DL-phenylalanine is a derivative of the amino acid phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on its amino terminus and two methoxy (B1213986) groups substituting the phenyl ring. The "DL" designation indicates that it is a racemic mixture of both the D and L enantiomers. This substance is primarily used as a specialized building block in multi-step organic syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWMFTMMXMHMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162696-83-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyltyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162696-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactivity and Mechanistic Investigations of N Boc 3,4 Dimethoxy Dl Phenylalanine

Reactivity Profile of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, particularly in peptide chemistry. nih.gov Its popularity stems from its stability under a variety of reaction conditions and the relative ease with which it can be removed chemoselectively.

The removal of the N-Boc group is a critical step in synthetic pathways utilizing N-Boc-3,4-dimethoxy-DL-phenylalanine. The choice of deprotection strategy depends on the presence of other acid-sensitive functional groups within the molecule.

Common deprotection involves treatment with strong anhydrous acids, which cleave the carbamate (B1207046) via a mechanism involving the formation of a stable tert-butyl cation. organic-chemistry.org Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method. nih.govreddit.com Other strong acids such as hydrogen chloride (HCl) in dioxane or ethyl acetate, or phosphoric acid are also effective. nih.govreddit.com

However, the need for selectivity in complex molecules has driven the development of milder and more specific methods. Thermal deprotection in the absence of an acid catalyst offers a chemoselective alternative. acs.orgnih.gov By controlling the temperature, it is possible to selectively deprotect different N-Boc groups within the same molecule. acs.org Other strategies employ Lewis acids like FeCl₃ or ZnBr₂, or utilize novel solvent systems such as deep eutectic solvents (DES) to facilitate cleavage under milder conditions. researchgate.netresearchgate.net

MethodReagents/ConditionsSelectivity/Notes
Acidolysis (Standard) Trifluoroacetic acid (TFA) in CH₂Cl₂Highly efficient but can cleave other acid-labile groups. nih.gov
Acidolysis (Milder) HCl in Dioxane or Ethyl AcetateCommonly used, conditions can be tuned by altering concentration. reddit.com
Acidolysis (Alternative) 85% H₃PO₄ in THFAn alternative to TFA or HCl. nih.gov
Thermal Deprotection Heating in solvents (e.g., MeOH, TFE, Dioxane)Acid-free method; allows for temperature-controlled selective deprotection. acs.orgnih.gov
Lewis Acid Catalysis FeCl₃ or ZnBr₂Provides a milder alternative to strong Brønsted acids. researchgate.net
Deep Eutectic Solvents Choline chloride/Urea mixturesAn environmentally friendly option offering mild reaction conditions. researchgate.net

The N-Boc group exhibits considerable stability across a wide range of chemical conditions, which is a key advantage in multistep synthesis. It is generally resistant to basic conditions, making it orthogonal to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgwikipedia.org It is also stable towards most nucleophiles, such as amines and alkoxides, and is unaffected by catalytic hydrogenolysis, a common method for cleaving benzyl-type protecting groups. nih.gov Furthermore, the Boc group is generally stable to various reducing agents like sodium borohydride (NaBH₄) and oxidizing agents. organic-chemistry.org This robust stability profile allows for extensive chemical modifications at other sites of the this compound molecule without premature loss of the amine protection. organic-chemistry.org

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for chemical modification, enabling its incorporation into larger molecules through peptide bonds or other linkages.

The formation of an amide (peptide) bond is the most common transformation of the carboxylic acid moiety. This reaction requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A variety of coupling reagents have been developed to promote this reaction efficiently while minimizing the risk of racemization at the alpha-carbon, a known issue in peptide synthesis. nih.gov

Common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, are effective. peptide.combachem.com Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient reagents that lead to high yields and low epimerization. bachem.com Another reagent, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), is particularly noted for its ability to suppress racemization. peptide.com

Coupling Reagent ClassExamplesAdditivesKey Features
Carbodiimides DCC, DIC, EDCHOBt, Oxyma PureWidely used, cost-effective. Byproduct removal can be an issue (DCC). bachem.comiris-biotech.de
Phosphonium Salts BOP, PyBOP, PyAOPDIPEA, NMMHigh coupling efficiency, low racemization. bachem.com
Aminium/Uronium Salts HBTU, TBTU, HATUDIPEA, NMMVery rapid coupling rates, suitable for solid-phase synthesis. peptide.combachem.com
Mixed Anhydrides DEPBTN/AExcellent resistance to racemization. peptide.com

Esterification of the carboxylic acid is another important transformation. Methyl esters can be formed, for example, prior to certain side-chain modifications. nih.gov Active esters, such as tetrafluorophenyl esters, can also be synthesized using reagents like 2,3,5,6-tetrafluorophenol and DCC. nih.gov These active esters are stable intermediates that can react cleanly with amines to form amide bonds, providing a two-step alternative to direct coupling.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The reduction to the corresponding N-Boc-3,4-dimethoxy-DL-phenylalaninol can be achieved by first converting the carboxylic acid to a mixed anhydride (e.g., with ethyl chloroformate) or an imidazolide (with 1,1'-carbonyldiimidazole), followed by reduction with sodium borohydride (NaBH₄). benthamopen.com This method generally proceeds with retention of stereochemistry. benthamopen.com Reduction to the aldehyde, N-Boc-3,4-dimethoxy-DL-phenylalaninal, can be accomplished using reducing agents like diisobutylaluminium hydride (DIBAL-H) on an ester derivative, though conditions must be carefully controlled to avoid over-reduction to the alcohol.

Oxidation reactions of the carboxyl group primarily involve oxidative decarboxylation, where the carboxyl group is removed and replaced. Photoredox catalysis provides a modern and mild method for the decarboxylation of N-Boc protected amino acids. nih.govacs.org This process generates an α-amino radical intermediate that can be intercepted by various partners, such as aryl halides in nickel-catalyzed cross-coupling reactions, to form new carbon-carbon bonds. nih.gov This transformation effectively converts the amino acid backbone into a valuable benzylic amine structure. acs.org Other oxidative decarboxylation methods can be mediated by reagents like lead tetraacetate. mdpi.com

Reactions Involving the Amino Acid Side Chain and Aromatic Substituents

The 3,4-dimethoxyphenyl side chain of this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. makingmolecules.commasterorganicchemistry.com The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. makingmolecules.com This means that electrophiles will preferentially add to the positions on the ring that are ortho or para to the methoxy groups and are most sterically accessible. Potential SEAr reactions include nitration (with HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation, although the conditions for these reactions must be chosen carefully to be compatible with the rest of the molecule.

The aromatic ring can also be functionalized through other means. For instance, related N-Boc-phenylalanine derivatives have been modified via palladium-catalyzed cross-coupling reactions. An example is the stannylation of N-Boc-p-iodo-L-phenylalanine methyl ester using bis(tributyltin) and a palladium catalyst. nih.gov The resulting aryl stannane is a versatile intermediate that can undergo subsequent reactions, such as radioiodination, to introduce specific labels into the molecule. nih.gov Such strategies allow for the site-specific modification of the aromatic side chain, enabling the synthesis of complex analogs for various applications.

Formation of Schiff Bases and Related Imines

The formation of a Schiff base, or an imine, characteristically involves the condensation of a primary amine with an aldehyde or a ketone. In the case of this compound, the nitrogen atom is part of a carbamate functional group, rendering it a secondary amine and non-nucleophilic under neutral or basic conditions. Consequently, it does not directly react with carbonyl compounds to form Schiff bases. researchgate.net

The generation of an imine from this compound necessitates a preliminary deprotection step to liberate the primary amine. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The acid protonates the Boc group, leading to its cleavage as carbon dioxide and tert-butyl cation, which is scavenged by the solvent or an added scavenger, yielding the ammonium (B1175870) salt of 3,4-dimethoxy-DL-phenylalanine.

Once the primary amine is unmasked, it can readily participate in condensation reactions. The general mechanism involves the nucleophilic attack of the primary amine of 3,4-dimethoxy-DL-phenylalanine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the formation of a carbinolamine intermediate, which then undergoes dehydration, often acid-catalyzed, to produce the final imine product. This reactivity is analogous to the formation of Schiff bases from other unprotected amino acids, such as L-phenylalanine. academie-sciences.fr

A significant application of in situ imine formation from β-arylethylamines is the Pictet-Spengler reaction. rsc.org After deprotection, 3,4-dimethoxy-DL-phenylalanine can react with an aldehyde (e.g., formaldehyde or acetaldehyde) to form an intermediate Schiff base. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to construct a new six-membered ring, yielding a tetrahydroisoquinoline core structure. This powerful cyclization reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. nih.gov

Table 1: Representative Schiff Base Formation Reactions (Post-Deprotection)
Carbonyl ReactantReaction Conditions (Post-Deprotection)Resulting Imine Structure of 3,4-dimethoxy-DL-phenylalanine
BenzaldehydeReflux in Methanol or Toluene with azeotropic removal of waterN-benzylidene-3,4-dimethoxy-DL-phenylalanine
AcetoneStirring in an appropriate solvent, often with a dehydrating agentN-isopropylidene-3,4-dimethoxy-DL-phenylalanine
FormaldehydeAcidic conditions (e.g., TFA, HCl) leading to Pictet-Spengler cyclization1-carboxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Manipulation of Methoxy Groups and Aromatic Ring Functionalizations

The 3,4-dimethoxyphenyl moiety of the molecule offers a second major site for chemical transformation. The two methoxy groups can be chemically altered, and their strong electron-donating nature makes the aromatic ring highly susceptible to electrophilic substitution.

Manipulation of Methoxy Groups

The most common manipulation of the aryl methoxy groups in this context is their cleavage to form the corresponding catechol (a 3,4-dihydroxyphenyl group), converting the molecule into N-Boc-DL-DOPA. This transformation is significant in medicinal chemistry for creating analogs of L-DOPA. The ether cleavage is typically accomplished using strong Lewis acids, such as boron tribromide (BBr₃) at low temperatures, or with strong protic acids like hydrobromic acid (HBr). The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group, liberating the free phenol.

Aromatic Ring Functionalizations

The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating, ortho-, para-directing effects of the two methoxy groups. masterorganicchemistry.com The side-chain at position 1 is a deactivating alkyl group. The combined directing effects of the 3-methoxy and 4-methoxy groups strongly favor substitution at positions 2, 5, and 6. Position 5 is particularly activated as it is ortho to the 3-methoxy group and para to the 4-methoxy group.

Halogenation : Due to the activated nature of the ring, direct halogenation with reagents like bromine (Br₂) or iodine (I₂) in the presence of a mild catalyst or suitable solvent can proceed readily. This allows for the regioselective introduction of halogen atoms, typically at the 5- or 6-positions, which can serve as handles for further cross-coupling reactions. The synthesis of halogenated dopamine analogs, such as 6-iododopamine, highlights the feasibility of such transformations on this ring system. acs.org

Nitration : The introduction of a nitro group (—NO₂) onto the aromatic ring can be achieved using standard nitrating mixtures, such as nitric acid and sulfuric acid. The strongly activating nature of the methoxy groups suggests that milder conditions might be required to avoid over-reaction or oxidation. The nitro group is typically directed to the 6-position, as seen in the formation of 6-nitrodopamine from related precursors. nih.gov

Friedel-Crafts Reactions : Acylation or formylation of the ring is also possible. For instance, formylation can be achieved under Vilsmeier-Haack conditions (using POCl₃ and DMF) or via the Reimer-Tiemann reaction on the corresponding de-methylated catechol derivative, providing a route to introduce aldehyde functionalities onto the aromatic ring. ucla.edu

Table 2: Potential Electrophilic Aromatic Substitution Reactions
Reaction TypeTypical ReagentsPotential Major Product(s)
BrominationBr₂, FeBr₃ or CH₃COOHN-Boc-5-bromo-3,4-dimethoxy-DL-phenylalanine and/or N-Boc-6-bromo-3,4-dimethoxy-DL-phenylalanine
NitrationHNO₃, H₂SO₄N-Boc-6-nitro-3,4-dimethoxy-DL-phenylalanine
Friedel-Crafts AcylationCH₃COCl, AlCl₃N-Boc-5-acetyl-3,4-dimethoxy-DL-phenylalanine

Applications in the Synthesis of Complex Organic Molecules and Methodological Advancements

Utilization as a Key Building Block in Peptide Chemistry

The primary application of N-Boc-3,4-dimethoxy-DL-phenylalanine is in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the α-amino group. This allows for the sequential and controlled formation of amide (peptide) bonds. The 3,4-dimethoxy substitution on the phenyl ring introduces unique electronic and steric properties compared to the natural amino acid phenylalanine, making it a key component in the synthesis of specialized peptides and peptidomimetics.

In solution-phase peptide synthesis (SolPS), or "liquid-phase" synthesis, individual amino acids or peptide fragments are coupled in a homogenous solution. This compound is well-suited for this classical approach. The general strategy involves the activation of the carboxylic acid group of the N-Boc protected amino acid, followed by its reaction with the free amino group of another amino acid or peptide chain. nih.gov

The key steps involving a building block like this compound are:

Activation: The carboxylic acid of this compound is activated using a coupling reagent. This converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Coupling: The activated species reacts with the N-terminal amine of a second amino acid (with its own carboxylic acid typically protected as an ester) to form a dipeptide. The newly formed peptide bond links the two residues.

Deprotection: The Boc group is removed from the newly formed dipeptide by treatment with an acid, such as trifluoroacetic acid (TFA), to reveal a new N-terminal amine. masterorganicchemistry.com This amine is then ready to be coupled with the next N-Boc-protected amino acid in the sequence.

This cycle of coupling and deprotection is repeated to elongate the peptide chain. nih.gov Solution-phase synthesis is particularly useful for the large-scale production of peptides and for the synthesis of peptide fragments that may later be joined together. peptide.com The synthesis of the complex 13-residue peptide Feglymycin, for example, was accomplished using a solution-phase strategy employing Boc chemistry. scbt.com The solubility of this compound and the resulting peptides in common organic solvents is a key consideration for the successful application of this methodology.

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer resin. masterorganicchemistry.com this compound is readily integrated into the Boc/Bzl SPPS strategy. peptide.compeptide.com

The SPPS cycle using this building block follows a well-defined protocol:

Attachment: The first amino acid is anchored to a solid support, such as a Wang or Merrifield resin.

Deprotection: The Boc protecting group on the resin-bound amino acid is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com This exposes the N-terminal amine.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIPEA), to generate the free amine necessary for coupling. peptide.com

Coupling: The next amino acid in the sequence, in this case this compound, is pre-activated with a coupling reagent and added to the resin. The reaction couples the free carboxylic acid of the incoming amino acid to the free amine on the resin-bound chain. peptide.com

Washing: Excess reagents and byproducts are removed by thoroughly washing the resin with solvents, a key advantage of SPPS that drives the reaction to completion by allowing the use of excess reagents. nih.gov

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously, often using a strong acid like hydrogen fluoride (B91410) (HF). scbt.com The use of scavengers is necessary during cleavage to prevent side reactions with reactive amino acids. peptide.com

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, or better receptor affinity. The incorporation of "unusual" or non-natural amino acids is a cornerstone of peptidomimetic design. nih.gov

This compound is considered an unusual amino acid due to the methoxy (B1213986) groups on its phenyl ring. Its incorporation into a peptide sequence can:

Induce Conformational Constraints: The steric bulk and electronic nature of the dimethoxy-phenyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation. This is a crucial strategy in designing selective ligands for biological targets.

Alter Binding Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially introducing new binding interactions with a target receptor that are not possible with natural phenylalanine.

By replacing a standard phenylalanine residue with its 3,4-dimethoxy counterpart, chemists can fine-tune the biological and physical properties of a peptide, transforming it into a more drug-like peptidomimetic.

Precursor in the Synthesis of Radiochemical Probes for Research

Radiolabeled amino acids are critical tools for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biochemical processes in the body, and it plays a significant role in oncology for tumor detection and monitoring. nih.govnih.gov Amino acid-based PET tracers are particularly valuable because many cancer cells exhibit upregulated amino acid transport and protein synthesis rates. researchgate.net

This compound is a key precursor for the synthesis of certain radiochemical probes. The 3,4-dimethoxyphenyl structure is a protected version of the 3,4-dihydroxyphenyl group found in L-DOPA (3,4-dihydroxy-L-phenylalanine). L-DOPA and its analogs are important precursors for PET tracers used in both neurology and oncology. nih.govitnonline.com

The synthetic utility of this compound in this context lies in its stability and versatility:

It can be incorporated into a peptide or other targeting molecule using standard synthesis protocols.

The methyl groups of the dimethoxy moiety can be selectively cleaved to reveal the two hydroxyl groups of a DOPA residue.

This exposed catechol ring can then be radiolabeled, for instance with Fluorine-18 ([¹⁸F]), to generate the final PET tracer.

For example, a related strategy involves synthesizing N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine as a precursor that can be directly radioiodinated for use in peptide synthesis. nih.gov Similarly, this compound provides a stable, protected platform that can be converted into a radiolabeled DOPA-containing molecule at a late stage in the synthesis, enabling the creation of advanced probes for cancer imaging. nih.gov

Contribution to the Development of Novel Organic Reactions and Synthetic Strategies

The synthesis of complex molecules, particularly peptides containing modified residues, drives the development of new and more efficient chemical reactions. The use of building blocks like this compound contributes to this field by providing a relevant substrate for testing and optimizing synthetic methods.

The formation of the peptide bond is the most critical step in peptide synthesis, and a vast array of coupling reagents has been developed to make this process as efficient and error-free as possible. researchgate.net These reagents are designed to activate the carboxylic acid group, promoting rapid amide bond formation while minimizing side reactions, most notably racemization of the chiral α-carbon. bachem.com

Modified amino acids like this compound serve as valuable test substrates for evaluating the performance of new and existing coupling reagents. The slightly increased steric hindrance from the substituted phenyl ring can present a greater challenge for coupling compared to a simple N-Boc-phenylalanine. The efficiency of coupling this residue can be used to compare the efficacy of different classes of reagents.

Reagent ClassExamplesMechanism/Key Features
CarbodiimidesDCC, DIC, EDCDehydrating agents that activate the carboxylic acid. Often used with additives like HOBt or Oxyma to suppress racemization. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUForm an active ester (often with HOBt or HOAt) in situ. Very fast and efficient, among the most popular reagents for SPPS. bachem.com
Phosphonium SaltsBOP, PyBOP, PyAOPSimilar to aminium salts, they form active esters. PyBOP is known for its effectiveness, though a carcinogenic byproduct (HMPA) is formed with BOP. bachem.com
Organophosphorus ReagentsDEPBT, T3P®Known for their remarkable resistance to racemization, making them ideal for coupling fragments or sensitive amino acids. nih.govresearchgate.net

Research into new synthetic strategies, such as the use of the biomimetic reagent T3P® in solution-phase synthesis, utilizes N-Boc protected amino acids to demonstrate the speed and efficiency of the protocol, showing high conversion rates with no epimerization. nih.gov By applying these reagents to the synthesis of peptides containing this compound, chemists can gather valuable data on their scope and limitations, ultimately leading to more robust and reliable methods for constructing complex, modified peptides.

The 3,4-dimethoxyphenyl moiety of this compound is a common structural unit found in a large family of naturally occurring and pharmacologically significant isoquinoline (B145761) alkaloids. This makes the compound an ideal precursor for constructing these complex molecular architectures. After converting the carboxylic acid group to a suitable functional group and potentially removing the Boc-group, the resulting phenylethylamine derivative is perfectly primed for classical cyclization reactions that form the core of the isoquinoline skeleton.

Two of the most powerful and historically significant methods for this transformation are the Bischler-Napieralski and Pictet-Spengler reactions. derpharmachemica.comorganic-chemistry.orgthermofisher.com Both reactions involve the intramolecular cyclization of a β-arylethylamine derivative onto its own aromatic ring to form a new heterocyclic ring. researchgate.net

A prime example of this application is in the synthesis of papaverine, an opium alkaloid used as a muscle relaxant. unodc.orgunigoa.ac.in The synthesis often starts with a molecule structurally similar to the title compound, homoveratrylamine (3,4-dimethoxyphenylethylamine), which can be conceptually derived from 3,4-dimethoxyphenylalanine via decarboxylation. In a typical Bischler-Napieralski approach, homoveratrylamine is first acylated, and the resulting amide is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to induce cyclization, forming a 3,4-dihydropapaverine (B1221456) intermediate which is subsequently dehydrogenated to yield papaverine. unodc.orgunigoa.ac.in

Table 1: Key Reactions in Isoquinoline Alkaloid Synthesis

Reaction NameDescriptionTypical ReagentsIntermediate Product
Bischler-Napieralski ReactionIntramolecular cyclization of a β-arylethylamide. derpharmachemica.comPOCl₃, P₂O₅, Tf₂O derpharmachemica.comorganic-chemistry.org3,4-Dihydroisoquinoline organic-chemistry.org
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. thermofisher.comAcid (protic or Lewis) thermofisher.com1,2,3,4-Tetrahydroisoquinoline thermofisher.com

The Boc protecting group on this compound plays a crucial role in these synthetic strategies. It prevents the amine from undergoing unwanted side reactions during the manipulation of other parts of the molecule. orgsyn.org Its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) is a key advantage, as it is orthogonal to many other protecting groups, allowing for selective deprotection in multi-step syntheses. nih.gov

Stereochemical Control in Reactions Involving Phenylalanine Derivatives

The "DL" designation in this compound indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. For the synthesis of enantiomerically pure target molecules, which is often a requirement for pharmaceuticals, controlling the stereochemistry is paramount. Several advanced methodologies are employed to address this challenge when starting with racemic or prochiral phenylalanine derivatives.

One of the most efficient methods for resolving racemic mixtures is enzymatic kinetic resolution . This technique utilizes the high stereoselectivity of enzymes, such as lipases or amidases, which will preferentially catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. nih.govresearchgate.netmdpi.com For example, a study demonstrated that an engineered aspartate aminotransferase could be used for the chemoenzymatic synthesis of L-3,4-dimethoxyphenylalanine from a phenylpyruvate derivative with high conversion (95.4%) and excellent enantiomeric excess (>99% ee). researchgate.net This approach effectively creates a single, desired enantiomer from a non-chiral precursor, which could then be Boc-protected for further use.

Table 2: Methods for Stereochemical Control

MethodPrincipleTypical Outcome
Enzymatic Kinetic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture. nih.govresearchgate.netSeparation of enantiomers, yielding one as the product and the other as unreacted starting material.
Diastereoselective SynthesisA chiral auxiliary is used to direct the formation of a new stereocenter with a specific orientation. rsc.orgnih.govFormation of diastereomers in unequal amounts, which can then be separated.
Asymmetric CatalysisA chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. uni-koeln.demdpi.comDirect formation of an enantiomerically enriched product from a prochiral substrate.

Another powerful strategy is diastereoselective synthesis , where a chiral auxiliary is temporarily incorporated into the molecule. rsc.org This auxiliary, often derived from a readily available chiral source like an enantiopure amino acid, influences the spatial arrangement during a subsequent reaction, leading to the preferential formation of one diastereomer over another. rsc.org For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using methods that control the stereochemistry during the cyclization step. nih.gov These diastereomers, which have different physical properties, can then be separated using standard techniques like chromatography. The chiral auxiliary is subsequently removed to yield the enantiomerically pure product.

Finally, asymmetric catalysis , particularly in reactions like the Pictet-Spengler reaction, has emerged as a highly effective method. uni-koeln.demdpi.com A small amount of a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, can guide the reaction to produce a significant excess of one enantiomer. This approach is highly atom-economical and avoids the need for stoichiometric chiral auxiliaries. Research has shown that asymmetric Pictet-Spengler reactions can be used to synthesize tetrahydroisoquinoline alkaloids like (–)-laudanosine with high enantioselectivity. capes.gov.br These methods provide a direct pathway from prochiral precursors to enantiopure complex molecules.

Advanced Analytical and Spectroscopic Characterization in Synthetic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including N-Boc-3,4-dimethoxy-DL-phenylalanine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.

In the ¹H NMR spectrum of N-Boc-3,4-dimethoxy-L-phenylalanine (the L-enantiomer of the DL-racemic mixture), specific chemical shifts (δ) are observed that correspond to the different types of protons in the molecule. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a sharp singlet around 1.4 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) on the aromatic ring also produce distinct singlets, expected around 3.8 ppm. The aromatic protons on the phenyl ring will appear in the aromatic region (approximately 6.7-6.9 ppm), showing a characteristic splitting pattern based on their substitution. The protons of the phenylalanine backbone, including the alpha-proton (α-H) and the two beta-protons (β-CH₂), resonate at distinct chemical shifts, with their multiplicity revealing their coupling to adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Key resonances include the carbonyl carbon of the Boc group (~155 ppm), the carboxylic acid carbon (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the tert-butyl group (~28 ppm). The aromatic carbons show signals in the range of 111-149 ppm, while the methoxy carbons appear around 56 ppm. The α-carbon and β-carbon of the amino acid backbone are also clearly identifiable. The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. ichemical.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons. nih.gov

Expected ¹H and ¹³C NMR Chemical Shifts for N-Boc-3,4-dimethoxy-L-phenylalanine

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C(CH₃)₃ (Boc)~1.4 (s, 9H)~28.3
C (CH₃)₃ (Boc)-~79.5
C =O (Boc)-~155.1
β-CH₂~3.0-3.2 (m, 2H)~37.5
α-CH~4.5 (m, 1H)~54.8
OCH₃~3.85 (s, 6H)~55.9
Aromatic CH~6.7-6.9 (m, 3H)~111.2, ~112.0, ~120.5
Aromatic C-O-~148.0, ~149.0
Aromatic C-C-~127.5
C OOH-~175.5

Note: Data are estimated based on typical values for similar structures. Actual spectra may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound, the molecular formula is C₁₆H₂₃NO₆, corresponding to a molecular weight of 325.36 g/mol . sigmaaldrich.comsigmaaldrich.com

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 326.16 or as a sodium adduct [M+Na]⁺ at m/z 348.14. High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high accuracy, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The fragmentation of this compound is predictable and highly informative. Common fragmentation pathways include:

Loss of the Boc group: A characteristic loss of 100 Da, corresponding to the cleavage of the carbamate (B1207046) and loss of isobutylene (B52900) and carbon dioxide, is a dominant fragmentation pathway for Boc-protected amino acids.

Loss of the tert-butyl group: A neutral loss of 56 Da corresponding to isobutylene from the Boc protecting group.

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da).

Side-chain cleavage: Fragmentation of the bond between the α- and β-carbons can occur, leading to ions representing the dimethoxybenzyl moiety.

Expected Fragmentation Ions for this compound in ESI-MS/MS

Parent Ion [M+H]⁺ Fragment Ion (m/z) Description of Neutral Loss
326.16270.18Loss of isobutylene (-56 Da)
326.16226.12Loss of the Boc group (-100 Da)
326.16282.15Loss of carbon dioxide (-44 Da)
226.12182.11Subsequent loss of carbon dioxide from the deprotected amino acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays a series of absorption bands that confirm its structure. The N-H stretching vibration of the carbamate appears as a sharp band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the alkane and aromatic parts are observed just below and above 3000 cm⁻¹, respectively. The most prominent feature is the strong absorption from the two carbonyl groups: the urethane (B1682113) C=O of the Boc group absorbs around 1715 cm⁻¹, and the carboxylic acid C=O absorbs at a slightly higher wavenumber, typically around 1740 cm⁻¹. The C-O stretching vibrations from the ether and carboxylic acid groups are found in the fingerprint region between 1000 and 1300 cm⁻¹. researchgate.netyildiz.edu.tr

Expected Vibrational Bands for this compound

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
N-H (Carbamate)Stretch3300 - 3400 (sharp)Weak
O-H (Carboxylic Acid)Stretch2500 - 3300 (broad)Weak
C-H (Aromatic)Stretch3000 - 3100Strong
C-H (Aliphatic)Stretch2850 - 3000Strong
C=O (Carboxylic Acid)Stretch~1740 (strong)Moderate
C=O (Boc Urethane)Stretch~1715 (strong)Moderate
C=C (Aromatic)Stretch~1600, ~1500 (moderate)Strong
C-O (Ether/Acid)Stretch1000 - 1300 (strong)Moderate
Aromatic RingRing BreathingWeak~1000 (strong)

X-ray Crystallography for Precise Determination of Molecular Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and torsional angles, defining the molecule's conformation and the absolute configuration of its stereocenters.

While a specific crystal structure for this compound is not publicly available, analysis of related N-Boc-protected amino acid structures reveals key conformational features. researchgate.netsemanticscholar.orgnih.gov X-ray analysis would confirm the (S) or (R) configuration at the α-carbon for each enantiomer within the racemic crystal. It would also detail the conformation of the Boc-urethane group, which typically adopts a trans geometry. Furthermore, the analysis would reveal the network of intermolecular interactions, such as hydrogen bonds involving the N-H and carboxylic acid groups, which dictate the crystal packing. semanticscholar.org For a racemic mixture, the crystal structure would show the presence of both D and L enantiomers in the unit cell, often packed in a centrosymmetric arrangement. nih.gov

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC, for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthetic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is typically used, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. A pure sample will elute as a single, sharp peak, and its area can be used to quantify purity, which is often specified as ≥97% or ≥98% for commercial products. sigmaaldrich.comsigmaaldrich.comcalpaclab.com

Because this compound is a racemic mixture, separating the D- and L-enantiomers is crucial for many applications. This is achieved using Chiral HPLC. There are two main approaches:

Indirect Separation: The racemic mixture is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Direct Separation: The racemate is separated directly on a Chiral Stationary Phase (CSP). sigmaaldrich.comsigmaaldrich.com

An effective method for the enantioseparation of the closely related compound 3,4-dimethoxy-α-methylphenylalanine utilizes a chiral mobile phase containing a copper(II) salt and an L-amino acid (like L-phenylalanine) with a conventional C18 column. nih.gov This chiral ligand-exchange chromatography method creates transient diastereomeric metal complexes that have different affinities for the stationary phase, allowing for their separation. For this compound, this method would result in two distinct peaks, one for the D-enantiomer and one for the L-enantiomer. The ratio of the areas of these two peaks is used to determine the enantiomeric excess (e.e.) of a sample, confirming if it is a true racemate (50:50 mixture) or if one enantiomer is in excess. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of N-Boc-3,4-dimethoxy-DL-phenylalanine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model its electronic structure. A typical approach involves using a basis set like 6-31G(d,p) or cc-pVTZ with a functional such as B3LYP to predict the molecule's properties. researchgate.netresearchgate.net

These calculations can determine key energetic and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to undergo electronic transitions. researchgate.net

Further analysis, such as Natural Bond Orbital (NBO) calculations, can reveal details about charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. researchgate.net The molecular electrostatic potential (MEP) surface can also be mapped, visually representing the regions of positive and negative charge and thus identifying likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical values for similar molecules calculated using DFT/B3LYP methods.

ParameterCalculated Value
Total Energy-1128.9 Hartree
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 Debye

Conformational Analysis and Molecular Mechanics Simulations

The flexibility of this compound, particularly around its rotatable single bonds, gives rise to numerous possible conformations. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the atoms. This is often initiated using molecular mechanics (MM) force fields, such as MM+, which provide a computationally efficient way to scan the potential energy surface. scispace.com

Following an initial scan, more accurate quantum mechanical methods are typically used to optimize the geometry of the most promising conformers. By comparing the total energies of these optimized structures, a global minimum energy conformation can be identified. This stable structure is crucial for understanding the molecule's behavior and interactions in various environments. scispace.com

Molecular dynamics (MD) simulations can further explore the conformational landscape over time. These simulations model the atomic movements of the molecule, providing insights into its flexibility and the stability of its various conformations in solution, which can be particularly relevant for understanding its biological activity. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound, which involves the protection of the amino group of 3,4-dimethoxy-DL-phenylalanine with a tert-butoxycarbonyl (Boc) group, can be modeled to understand the reaction pathway. chemicalbook.com

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile helps to determine the activation energy, which is a key factor governing the reaction rate. Computational methods can identify the geometry of the transition state, providing a snapshot of the molecule at the peak of the energy barrier. researchgate.net These theoretical investigations can corroborate experimentally observed reaction outcomes and can be used to predict the feasibility of alternative synthetic routes.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation of the computational model. nih.gov

For vibrational spectroscopy, theoretical calculations using methods like DFT can predict the frequencies and intensities of infrared (IR) and Raman bands. researchgate.netresearchgate.net The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data. A strong correlation between the calculated and observed spectra helps to confirm the optimized molecular structure and allows for a detailed assignment of the vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible absorption spectrum. nih.gov The calculated wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be compared with experimental measurements. This analysis helps to identify the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative) This table presents illustrative data to demonstrate the correlation between theoretical predictions and experimental findings.

Spectroscopic DataPredicted Value (DFT/B3LYP)Experimental Value
FT-IR (cm⁻¹)
N-H Stretch33503345
C=O (Urethane)17151710
C=O (Carboxylic Acid)17401735
¹³C NMR (ppm)
Carbonyl (Boc)155.8155.5
Carbonyl (Acid)175.2174.9
UV-Vis (nm)
λmax280282

Future Perspectives and Emerging Research Avenues

Innovations in Biocatalytic Approaches for Synthesis and Derivatization

The shift towards green and sustainable chemistry has placed biocatalysis at the forefront of synthetic innovation. For complex molecules like N-Boc-3,4-dimethoxy-DL-phenylalanine, enzymes offer unparalleled specificity and efficiency under mild conditions. nih.govresearchgate.net Emerging research focuses on harnessing and engineering a diverse enzymatic toolbox for the synthesis and derivatization of non-canonical amino acids (ncAAs). acs.orgnih.govsymeres.com

One of the most promising enzymatic routes involves the use of ammonia (B1221849) lyases, particularly phenylalanine ammonia lyases (PALs). frontiersin.org These enzymes can catalyze the reverse reaction of ammonia addition to the corresponding substituted cinnamic acid (in this case, 3,4-dimethoxycinnamic acid), providing a direct, atom-economical path to the phenylalanine core. frontiersin.orgnih.gov Research is focused on discovering and engineering PAL variants with broader substrate specificity and enhanced stability for industrial-scale processes. frontiersin.org

Beyond synthesis, enzymes are being developed for the efficient and selective removal of protecting groups. While the Boc group is typically removed with acid, enzymatic deprotection strategies are being explored to offer milder and more orthogonal conditions, which is particularly useful in complex, multi-step syntheses. pnas.orgorganic-chemistry.org Multi-enzyme cascades, where several reaction steps are performed in a single pot, represent a significant innovation. nih.govacs.org These systems improve efficiency by minimizing intermediate purification steps and can be designed to be redox-self-sufficient, further enhancing their sustainability. acs.org The immobilization of these enzymes on solid supports is a key enabling technology, allowing for their reuse and integration into continuous flow systems. frontiersin.orgresearchgate.netpolimi.it

Table 1: Key Enzyme Classes in Phenylalanine Derivative Synthesis This table is generated based on available research data and can be dynamically updated.

Enzyme Class Catalytic Function Relevance to this compound Research Focus
Phenylalanine Ammonia Lyases (PALs) Asymmetric hydroamination of cinnamic acids Direct synthesis of the 3,4-dimethoxy-phenylalanine backbone Engineering for broader substrate scope and improved stability frontiersin.orgnih.gov
Aminotransferases (ATAs) Transfer of an amino group from a donor to a keto-acid Stereoselective synthesis from a corresponding keto-acid precursor Dynamic kinetic resolution for high enantiomeric purity nih.gov
Hydrolases (e.g., Proteases, Amidases) Stereoselective hydrolysis of esters or amides Kinetic resolution of racemic mixtures; selective deprotection Application in resolving DL-racemates to obtain pure enantiomers nih.govsymeres.com
Oxidoreductases Oxidation/reduction of functional groups Creation of precursors or derivatization of the final molecule Use in multi-enzyme cascades for complex transformations acs.orgnih.gov

Integration with Automated and High-Throughput Synthetic Platforms

The demand for novel chemical entities in drug discovery and materials science necessitates rapid and efficient synthesis. Integrating the production of specialized building blocks like this compound into automated platforms is a critical research avenue. Solid-Phase Peptide Synthesis (SPPS) is a prime example of an automated process where Boc-protected amino acids are fundamental. nih.govnih.govrsc.org While Fmoc chemistry is also prevalent, Boc-based strategies remain vital, and advancements focus on developing more efficient coupling reagents and milder deprotection protocols to be used in automated synthesizers. nih.gov

Flow chemistry is emerging as a powerful technology that combines the benefits of automation with enhanced reaction control and safety. The use of packed-bed reactors containing immobilized enzymes (as mentioned in 7.1) allows for the continuous production of chiral amino acids. frontiersin.orgpolimi.it This approach enables shorter reaction times, higher productivity, and easier purification compared to batch processing. frontiersin.org

Furthermore, high-throughput screening methods are being developed and employed to accelerate the discovery of optimal reaction conditions and novel biocatalysts. nih.gov For instance, screening large libraries of enzyme variants against a specific substrate can rapidly identify a biocatalyst with the desired activity and selectivity, which can then be integrated into an automated synthesis platform. nih.gov

Table 2: Comparison of Boc and Fmoc Protecting Groups in Automated Synthesis This table is generated based on available research data and can be dynamically updated.

Feature Boc (tert-butyloxycarbonyl) Chemistry Fmoc (Fluorenylmethyloxycarbonyl) Chemistry
Deprotection Condition Strong acid (e.g., Trifluoroacetic Acid - TFA) Mild base (e.g., Piperidine) nih.gov
Side-Chain Protection Requires acid-labile groups with different sensitivities or orthogonal groups Typically acid-labile groups (e.g., Boc, Trt) nih.gov
Advantages Long history of use, less prone to aggregation in some cases nih.gov Milder cleavage conditions, avoids repeated use of strong acid acs.org
Automation Context Well-established protocols for automated synthesizers nih.govrsc.org Widely used in modern automated microwave peptide synthesizers acs.org

Exploration of this compound in Material Science and Supramolecular Chemistry

The unique structural features of phenylalanine derivatives make them excellent candidates for the construction of novel "soft" materials. A significant area of research is the use of N-protected amino acids as low-molecular-weight gelators (LMWGs) to form supramolecular hydrogels. acs.orgnih.gov These materials self-assemble in water through a network of non-covalent interactions, including hydrogen bonding and π-π stacking, to create nanofibrous structures that entrap water. chinesechemsoc.orgacs.org

While much of the existing research uses Fmoc-protected phenylalanine, the principles are directly applicable to Boc-protected analogues. acs.orgnih.gov The 3,4-dimethoxyphenyl group of this compound could offer distinct electronic and steric properties influencing the self-assembly process, potentially leading to materials with unique viscoelastic properties or responsiveness. These hydrogels are being explored for a range of applications, including as scaffolds for 3D cell culture and as vehicles for the sustained release of therapeutic proteins. acs.orgnih.gov

The field is also investigating the creation of multi-stimuli responsive materials. By incorporating moieties that respond to external triggers like pH, light, or redox potential, scientists can design "smart" materials that undergo phase transitions or release a payload on demand. acs.org The phenylalanine scaffold provides a versatile and chiral backbone for the design of such functional molecules. chinesechemsoc.orgacs.org

Table 3: Phenylalanine Derivatives in Supramolecular Chemistry This table is generated based on available research data and can be dynamically updated.

Derivative Type Supramolecular Structure Driving Forces for Assembly Potential Applications
N-Fmoc-Phenylalanine Nanofibers, Hydrogels acs.orgnih.gov π-π stacking (Fmoc), H-bonding Drug delivery, cell culture acs.org
Ferrocenoyl Phenylalanine Stimuli-responsive Hydrogels acs.org π-π stacking, H-bonding Redox-switchable materials, sensors acs.org
Biphenyl-coupled Phenylalanine Superhelical Nanofibers chinesechemsoc.org π-π stacking, H-bonding Biomimetic materials, cell adhesion substrates chinesechemsoc.org
Perylene Bisimide-Phenylalanine Chiral Aggregates frontiersin.org π-π stacking, Donor-acceptor interactions Chiral sensing and discrimination frontiersin.org

Development of Advanced Methodologies for Stereochemical Control and Regioselectivity

For many applications, particularly in pharmaceuticals, controlling the precise three-dimensional arrangement of atoms (stereochemistry) is paramount. As this compound is a racemate (a mixture of both D and L enantiomers), a key research challenge is the development of efficient methods to obtain the single, desired enantiomer.

Biocatalysis offers elegant solutions through kinetic resolution, where an enzyme selectively acts on one enantiomer, allowing the two to be separated. symeres.comnih.gov A more advanced strategy is Dynamic Kinetic Resolution (DKR), which combines the enzyme's stereoselective reaction with a chemical or enzymatic catalyst that continuously racemizes the unwanted, slower-reacting enantiomer. nih.govpolimi.it This allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product. polimi.it

In chemical synthesis, the use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, provides a reliable method for diastereoselective synthesis, where a chiral group attached to the starting material directs the formation of a specific stereoisomer. thieme-connect.com Additionally, advances in chiral chromatography, which uses a chiral stationary phase to separate enantiomers, are enabling more efficient and scalable purification. rsc.orgnih.govnih.gov The development of novel chiral selectors and more efficient operating modes like continuous chromatography is an active area of research. rsc.org

Regioselectivity, or the control of reaction position on a molecule, is another critical aspect. For instance, in the synthesis of β-phenylalanine derivatives from cinnamates, controlling the position of amine addition is a challenge that can be addressed through the careful selection of metal catalysts or, more promisingly, through highly specific enzymes like phenylalanine aminomutase (PAM). nih.gov

Table 4: Methodologies for Stereochemical Control of Phenylalanine Derivatives This table is generated based on available research data and can be dynamically updated.

Methodology Principle Advantage Key Research Focus
Biocatalytic Kinetic Resolution Enzyme selectively converts one enantiomer of a racemate symeres.com High enantioselectivity under mild conditions Discovery of new enzymes (e.g., lipases, proteases) nih.gov
Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with in-situ racemization of the undesired enantiomer nih.govpolimi.it Theoretical yield of up to 100% of a single enantiomer Development of compatible racemization catalysts and flow systems polimi.it
Asymmetric Synthesis Use of chiral catalysts or auxiliaries to direct a stereoselective reaction thieme-connect.com Creates the desired stereocenter directly Design of more efficient and versatile chiral catalysts
Chiral Chromatography Separation of enantiomers on a chiral stationary phase (CSP) rsc.orgnih.gov Broad applicability for purification Development of new CSPs with higher loadability and selectivity rsc.org

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Boc-3,4-dimethoxy-DL-phenylalanine while minimizing racemization?

  • Methodology : Use tert-butoxycarbonyl (Boc) anhydride or Boc-Cl in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) at 0–4°C to reduce racemization. Monitor reaction progress via TLC or HPLC. For DL-phenylalanine derivatives, racemization risks are inherently higher; consider kinetic control by limiting reaction time and temperature .
  • Validation : Confirm stereochemical integrity using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should researchers purify this compound to achieve >98% purity for peptide synthesis?

  • Methodology : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Verify purity via NMR (e.g., absence of residual solvents) and mass spectrometry. For dimethoxy-substituted analogs, solubility in polar aprotic solvents (e.g., DMF) may require optimization .

Q. What are the critical solubility parameters for this compound in aqueous and organic systems?

  • Data Analysis : Solubility varies with solvent polarity. For example, in water, solubility may be limited (~62.5 mg/mL at 25°C for similar dihydroxy analogs), while dimethyl sulfoxide (DMSO) or methanol may enhance dissolution. Conduct solubility screens using nephelometry or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under acidic conditions be resolved?

  • Contradiction Analysis : Some studies report Boc deprotection at pH < 2, while others note stability at pH 3–4. Perform controlled stability assays (e.g., incubate compound in HCl/THF at varying concentrations) and monitor degradation via LC-MS. Compare results with Boc-protected phenylalanine analogs (e.g., N-Boc-4-fluoro-L-phenylalanine) to identify substituent effects .

Q. What advanced techniques validate the electronic effects of 3,4-dimethoxy groups on the reactivity of N-Boc-DL-phenylalanine in peptide coupling?

  • Methodology : Use density functional theory (DFT) calculations to model electron density distribution. Experimentally, compare coupling efficiency (e.g., EDCl/HOBt activation) with non-substituted Boc-phenylalanine via kinetic studies. Monitor by ¹³C-NMR to track carbodiimide intermediate formation .

Q. How do temperature and humidity impact the long-term storage stability of this compound?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze decomposition products via HPLC-MS. Store samples in desiccated, amber vials under nitrogen at –20°C, as recommended for Boc-amino acids .

Data Contradiction and Optimization

Q. Why do solubility values for N-Boc-protected phenylalanine derivatives differ across literature sources?

  • Root Cause : Variations in crystallinity, polymorphic forms, or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Standardize solvent systems (e.g., USP buffers) for comparative studies .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

  • Optimization : Pre-activate the derivative with HATU/DIPEA in DMF for 5 minutes before coupling. For sterically hindered residues, extend coupling times (1–2 hours) and use double couplings. Monitor Fmoc deprotection efficiency via UV spectroscopy at 301 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.